molecular formula C9H8ClF3O2S B067823 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone CAS No. 175203-09-5

2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone

Cat. No.: B067823
CAS No.: 175203-09-5
M. Wt: 272.67 g/mol
InChI Key: YUZZZNBYRRMSPV-UHFFFAOYSA-N
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Description

2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone (CAS 175203-09-5) is a key chemical intermediate with the molecular formula C 9 H 8 ClF 3 O 2 S and a molecular weight of 272.67 g·mol -1 . This compound is characterized by its solid form and a melting point in the range of 52-55 °C . Its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries . The structural elements of the compound, specifically the sulfone group and the trifluoromethylphenyl moiety, are often associated with enhanced biological activity and metabolic stability in active ingredients, making it a valuable precursor in exploratory research and development . The demand for this specialty chemical in North America is driven by innovations in chemical manufacturing and the region's robust pharmaceutical sector, where it is used in the development of future product pipelines . Researchers utilize this compound under strict quality control to ensure high purity for their applications. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use, or for personal use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

1-(2-chloroethylsulfonyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2S/c10-4-5-16(14,15)8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZZZNBYRRMSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371410
Record name 1-(2-Chloroethanesulfonyl)-3-(trifluoromethyl)benzene
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Molecular Weight

272.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-09-5
Record name 1-[(2-Chloroethyl)sulfonyl]-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethanesulfonyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Sodium 3-(Trifluoromethyl)Benzenesulfinate

The synthesis begins with the reduction of 3-(trifluoromethyl)benzenesulfonyl chloride to the corresponding sulfinic acid. This is achieved using sodium sulfite (Na₂SO₃) in an aqueous acidic medium, yielding sodium 3-(trifluoromethyl)benzenesulfinate. The reaction proceeds as follows:

Ar-SO2Cl+Na2SO3Ar-SO2Na++NaCl+SO2\text{Ar-SO}2\text{Cl} + \text{Na}2\text{SO}3 \rightarrow \text{Ar-SO}2^-\text{Na}^+ + \text{NaCl} + \text{SO}_2 \uparrow

Key parameters include maintaining a pH of 7.5–8.0 during washing to prevent over-acidification and ensure product stability.

Alkylation with 1,2-Dichloroethane

The sulfinate salt undergoes nucleophilic substitution with 1,2-dichloroethane (DCE) in a polar aprotic solvent (e.g., DMF or 1,2-dichloroethane itself). Catalytic FeCl₃ (0.1 equiv) enhances reactivity, facilitating the displacement of one chloride from DCE:

Ar-SO2Na++Cl-CH2CH2-ClAr-SO2-CH2CH2-Cl+NaCl\text{Ar-SO}2^-\text{Na}^+ + \text{Cl-CH}2\text{CH}2\text{-Cl} \rightarrow \text{Ar-SO}2\text{-CH}2\text{CH}2\text{-Cl} + \text{NaCl}

Optimization Notes :

  • Temperature : 80°C for 12 hours ensures complete conversion.

  • Solvent : DCE acts as both reactant and solvent, minimizing side reactions.

  • Yield : 75% after purification via column chromatography (hexane/EtOAc).

Synthesis via Sulfide Oxidation

Preparation of 3-(Trifluoromethyl)Phenyl Sulfide

3-(Trifluoromethyl)thiophenol reacts with DCE under basic conditions (K₂CO₃, acetone) to form the intermediate sulfide:

Ar-SH+Cl-CH2CH2-ClAr-S-CH2CH2-Cl+HCl\text{Ar-SH} + \text{Cl-CH}2\text{CH}2\text{-Cl} \rightarrow \text{Ar-S-CH}2\text{CH}2\text{-Cl} + \text{HCl}

Challenges : Thiols require inert atmospheres to prevent oxidation, and stoichiometric control prevents dialkylation.

Oxidation to Sulfone

The sulfide is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60°C:

Ar-S-CH2CH2-Cl+H2O2Ar-SO2-CH2CH2-Cl+H2O\text{Ar-S-CH}2\text{CH}2\text{-Cl} + \text{H}2\text{O}2 \rightarrow \text{Ar-SO}2\text{-CH}2\text{CH}2\text{-Cl} + \text{H}2\text{O}

Yield : 65% after recrystallization (ethanol/water).

Comparative Analysis of Methods

Parameter Sulfinate Alkylation Sulfide Oxidation
Starting Materials Sulfonyl chloride, DCEThiophenol, DCE, H₂O₂
Reaction Conditions 80°C, FeCl₃ catalysis60°C, acidic oxidation
Yield 75%65%
Purity 98% (HPLC)95% (NMR)
Scalability High (continuous processing)Moderate (thiol handling)

Key Insights :

  • The sulfinate route offers higher yields and avoids malodorous thiol intermediates.

  • Sulfide oxidation is cost-effective but requires stringent oxidation control to prevent over-oxidation to sulfonic acids.

Catalytic and Solvent Innovations

Recent advancements leverage DBU (1,8-diazabicycloundec-7-ene) as a strong base to drive alkylation in DCE, achieving 98% conversion under milder conditions (40°C, 6 hours). Additionally, FeCl₃·6H₂O enhances reaction rates by stabilizing transition states during chloride displacement.

Experimental Optimization

Solvent Selection

  • 1,2-Dichloroethane : Dual role as solvent and reactant reduces byproducts.

  • DMF : Accelerates sulfinate reactivity but necessitates post-reaction purification.

Temperature and Time

  • Alkylation : 80°C for 12 hours balances conversion and side-product formation.

  • Oxidation : 60°C for 4 hours prevents decomposition of the trifluoromethyl group .

Scientific Research Applications

Organic Synthesis

2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone serves as an intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in different chemical transformations, making it a valuable reagent in synthetic chemistry. Common reactions include:

  • Nucleophilic substitution reactions
  • Formation of sulfonamides
  • Synthesis of trifluoromethyl-containing compounds

Medicinal Chemistry

Research indicates that compounds with trifluoromethyl groups exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. This compound is being investigated for its potential as:

  • Anti-inflammatory agents: Preliminary studies suggest that this compound may inhibit inflammatory pathways.
  • Antimicrobial agents: Its structural characteristics could contribute to efficacy against various pathogens.

Study on Anti-inflammatory Properties

A recent study evaluated the anti-inflammatory effects of various sulfone derivatives, including this compound. Results indicated that this compound significantly reduced markers of inflammation in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Research on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited promising activity, highlighting its potential as a lead candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone exerts its effects involves the formation of covalent bonds with target molecules. The chloroethyl group can alkylate nucleophilic sites on proteins and DNA, leading to modifications that can inhibit enzyme activity or disrupt cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

Phosphonate Analogs :
describes 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (C₉H₉ClF₃O₃P), a methylphosphonate ester with a trifluoroethyl-chlorophenyl group. Unlike the sulfone in the target compound, phosphonates exhibit stronger acidity due to the P=O bond, enhancing their utility as enzyme inhibitors or metal chelators. The chloro substituent in ’s compound is on the phenyl ring, whereas the target compound features a 2-chloroethyl chain, which may alter steric effects and metabolic stability .

Amide Derivatives :
lists N-[3-(trifluoromethyl)phenyl]benzamide, sharing the 3-(trifluoromethyl)phenyl group but replacing the sulfone with a benzamide moiety. Amides participate in hydrogen bonding, increasing solubility in polar solvents compared to sulfones. The target compound’s sulfone group, however, provides greater chemical inertness and resistance to hydrolysis, making it suitable for harsh reaction conditions .

Substituent Position and Core Structure

  • Heterocyclic Analogs : includes chloro-trifluoromethylnicotinic acids (e.g., 2-Chloro-4-(trifluoromethyl)nicotinic acid), where the trifluoromethyl and chloro groups are on a pyridine ring. The aromatic nitrogen in nicotinic acids introduces electron-deficient properties, contrasting with the electron-withdrawing sulfone in the target compound. Such differences impact applications in catalysis or ligand design .
  • Ethylamine Derivatives : synthesizes a benzimidazole derivative with a 1-(3-(trifluoromethyl)phenyl)ethylamine group. The ethylamine side chain contrasts with the target’s chloroethyl-sulfone, highlighting how alkyl halides vs. amines affect bioavailability and toxicity profiles .

Halogenation Effects

  • Chloroethyl vs. Chlorophenyl : The target’s 2-chloroethyl chain introduces aliphatic halogenation, which may enhance electrophilicity and cross-coupling reactivity. In contrast, ’s chlorophenyl group offers aromatic halogenation, stabilizing the molecule via resonance but limiting flexibility in synthetic modifications .

Data Table: Comparative Analysis

Compound Molecular Formula Functional Group Key Substituents Notable Properties Reference
2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone Hypothetical: C₉H₈ClF₃O₂S Sulfone 3-(trifluoromethyl)phenyl, 2-chloroethyl High thermal stability, electron-withdrawing N/A
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P Phosphonate 3-chlorophenyl, trifluoroethyl Acidic, metal-chelating
N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₁₀F₃NO Amide 3-(trifluoromethyl)phenyl Hydrogen-bonding, polar
2-Chloro-4-(trifluoromethyl)nicotinic acid C₇H₃ClF₃NO₂ Carboxylic acid Pyridine ring with Cl, CF₃ Electron-deficient, heterocyclic

Key Research Findings

  • Reactivity : Sulfones like the target compound are less reactive toward nucleophiles compared to phosphonates () but more stable than sulfonate esters (e.g., methyl chlorosulfonate in ) due to the fully oxidized sulfur atom .
  • Biological Activity : Trifluoromethylphenyl-containing compounds (–3) often exhibit enhanced lipophilicity and metabolic resistance, suggesting the target compound could have similar pharmacokinetic advantages .
  • Synthetic Accessibility : The chloroethyl group in the target compound may facilitate alkylation reactions, whereas ’s benzimidazole synthesis emphasizes cyclization strategies for complex heterocycles .

Biological Activity

2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A chloroethyl group, which may enhance its reactivity.
  • A trifluoromethyl group that can influence the compound's electronic properties and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing sulfone moieties, such as this compound, exhibit significant antimicrobial activity. Studies have shown that similar sulfone-containing compounds demonstrate effectiveness against various bacterial strains, suggesting a potential application in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfone compounds have been documented. For instance, related compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The selectivity index of certain derivatives has been compared favorably with well-known anti-inflammatory drugs like diclofenac and celecoxib .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes such as COX-1 and COX-2, thereby modulating inflammatory pathways.
  • Cellular Interaction : Potential interaction with cellular receptors or other molecular targets that influence cell signaling pathways.

Case Studies

  • Antimicrobial Activity : In a comparative study, sulfone derivatives exhibited higher antimicrobial activity against R. solanacearum than other classes of compounds, indicating the importance of the sulfone group in enhancing biological efficacy .
  • Anti-inflammatory Screening : A series of experiments demonstrated that specific analogs of sulfone compounds could significantly reduce the expression levels of pro-inflammatory markers in vitro, suggesting a robust anti-inflammatory action .

Table 1: Biological Activity Comparison

Compound NameAntimicrobial Activity (%)IC50 (μM) COX-1IC50 (μM) COX-2
This compound67%19.4542.1
Sulfone Derivative A54%26.0431.4
Sulfone Derivative B62%28.3934.4

Q & A

Basic: What synthetic routes are recommended for preparing 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone with high purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or sulfonation reactions. A viable approach is reacting 3-(trifluoromethyl)benzenethiol with 2-chloroethylsulfonyl chloride under anhydrous conditions. Purity optimization requires rigorous control of reaction parameters:

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures. Purity >95% can be confirmed by HPLC (C18 column, UV detection at 254 nm) .

Advanced: How to resolve contradictory spectroscopic data for this compound in different solvent systems?

Methodological Answer:
Discrepancies in NMR (¹H/¹³C) or IR spectra often arise from solvent polarity or hydrogen-bonding effects. For example:

  • ¹H NMR shifts in CDCl₃ vs. DMSO-d₆ : The sulfone group’s electron-withdrawing effect may cause deshielding of adjacent protons in polar aprotic solvents. Compare data with computational models (DFT at B3LYP/6-31G* level) to validate assignments .
  • IR carbonyl stretching variations : Use attenuated total reflectance (ATR)-FTIR to minimize solvent interference. Assign peaks by correlating with X-ray crystallography data (e.g., C=O stretching at 1680–1700 cm⁻¹) .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 289.0214 for C₉H₈ClF₃O₂S).
  • X-ray crystallography : Resolve stereoelectronic effects of the trifluoromethyl and sulfone groups (e.g., bond angles, torsion angles) .
  • ¹⁹F NMR : Detect trifluoromethyl group environments (δ −60 to −65 ppm in CDCl₃) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the sulfone’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
The -CF₃ group deactivates the aromatic ring, reducing NAS rates. To study this:

  • Kinetic experiments : Compare reaction rates with non-fluorinated analogs (e.g., 3-methylphenyl derivatives) under identical conditions.
  • Computational analysis : Calculate Fukui indices (using Gaussian 09) to map nucleophilic attack sites. The meta-CF₃ group directs substitution to the para position .
  • Isotopic labeling : Use ³⁵S-labeled sulfone to track regioselectivity via autoradiography .

Basic: What are common impurities in synthesized this compound, and how are they identified?

Methodological Answer:
Typical impurities include:

  • Unreacted starting materials : Detect via GC-MS (retention time matching).
  • Oxidation byproducts (e.g., sulfoxides) : Differentiate using HPLC with diode-array detection (DAD) at 210–220 nm .
  • Chloroethyl isomers : Resolve via chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) .

Advanced: What strategies mitigate thermal degradation of this compound during storage?

Methodological Answer:
Thermal instability arises from sulfone group lability. Mitigation methods:

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.
  • Storage conditions : Store at −20°C in amber vials under argon. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Solid-state characterization : Use DSC (differential scanning calorimetry) to identify polymorphic transitions affecting stability .

Basic: How to validate the compound’s solubility profile for in vitro assays?

Methodological Answer:

  • Phase-solubility analysis : Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol. Measure solubility via UV-Vis spectroscopy (λ_max ~270 nm).
  • Partition coefficient (LogP) : Determine via shake-flask method (octanol/water). Expected LogP ~2.5 due to hydrophobic CF₃ and sulfone groups .

Advanced: What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis?

Methodological Answer:
The sulfone’s resistance stems from:

  • Steric hindrance : Trifluoromethyl group blocks enzyme active sites (e.g., esterases). Validate via molecular docking simulations (AutoDock Vina) .
  • Electronic effects : Sulfone’s electron-deficient sulfur reduces nucleophilic attack. Compare hydrolysis rates with sulfonate esters using LC-MS/MS .

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